2-Methyl-1-(piperidin-1-yl)propan-1-one
Description
2-Methyl-1-(piperidin-1-yl)propan-1-one (CAS 17201-04-6) is a ketone derivative featuring a piperidine ring attached to a propan-1-one backbone with a methyl substituent at the 2-position. Its molecular formula is C₉H₁₇NO, and its structure is characterized by a planar carbonyl group (C=O) adjacent to the piperidine nitrogen, which influences its electronic and steric properties . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving piperidine and substituted propanone precursors. It serves as a key intermediate in medicinal chemistry, particularly in the development of muscle relaxants and cytotoxic agents .
Properties
CAS No. |
17201-04-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
KHGRSURBPFQREH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCCC1 |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (Compound 2a)
(b) 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one (Tolperisone Hydrochloride)
- Structure : Introduces an o-tolyl (2-methylphenyl) group at position 1 and a piperidine at position 3.
- Properties : Increased lipophilicity enhances blood-brain barrier penetration, making it effective as a muscle relaxant. The hydrochloride salt improves solubility .
- Synthesis : Achieved via multi-step alkylation, with impurities like 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one monitored via HPLC .
Piperidine Ring Modifications
(a) 1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1)
(b) 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Structure : Substitutes piperidine with pyrrolidine and adds a chloroacetyl-phenyl group.
- Properties : The smaller pyrrolidine ring increases conformational flexibility, while the chloroacetyl group enables further functionalization (e.g., antihistaminic derivatives) .
Functional Group Additions
(a) (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
- Structure: Adds an amino group at position 2 and a phenyl group at position 3.
- Properties : The chiral center and phenyl group enhance interactions with biological targets, as seen in its use for synthesizing diastereomeric bedaquiline analogs. Separation via column chromatography highlights its stereochemical complexity .
(b) 1-(Piperidin-1-yl)propane-1,2-dione 4-Phenylthiosemicarbazone
- Structure : Replaces the propan-1-one with a 1,2-dione and adds a thiosemicarbazone moiety.
- Properties : The dione-thiosemicarbazone hybrid exhibits chelation capacity for 3d metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant activity compared to the parent ketone .
Comparative Data Table
Key Findings and Implications
Steric and Electronic Effects: Piperidine substitution (e.g., phenoxyethyl in DC-TEADin1072-N1) improves target selectivity, while aromatic substituents (e.g., trihydroxyphenyl) shift applications toward antioxidant roles .
Chirality: Amino-phenyl analogs like (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one require precise stereochemical control for biological efficacy, as seen in diastereomer separation .
Therapeutic Potential: Structural variations directly correlate with pharmacological outcomes—e.g., Tolperisone’s o-tolyl group enhances CNS activity, whereas dione-thiosemicarbazone derivatives prioritize metal chelation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
